Ethyl 3-aminopicolinate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-aminopicolinate and related compounds involves several key strategies, including condensation reactions, ring-opening polymerizations, and cycloadditions. For instance, poly(amino acid) end-capped poly(ethylene glycol) and poly(2-methyl-2-oxazoline) have been synthesized using amino-terminated derivatives in the presence of urea, showcasing the incorporation of amino-functionalized compounds into polymers (Obeid & Scholz, 2011).
Molecular Structure Analysis
The molecular structure of ethyl 3-aminopicolinate derivatives influences their chemical reactivity and physical properties. X-ray diffraction and spectroscopic methods such as FTIR and NMR are commonly used to determine these structures. For example, the structure and regioselectivity of cycloaddition products have been studied, indicating the importance of molecular conformation in chemical reactivity (Chaimbault et al., 1999).
Chemical Reactions and Properties
Ethyl 3-aminopicolinate participates in various chemical reactions, including cycloadditions, which are facilitated by microwave irradiation for the synthesis of new compounds like ethyl 4-cyano-2-oxazoline-4-carboxylates. These reactions are highly regioselective and yield products with moderate diastereoisomeric ratios (Fraga-Dubreuil, Chérouvrier, & Bazureau, 2000).
Physical Properties Analysis
The physical properties of ethyl 3-aminopicolinate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in materials science and pharmaceutical formulations. These properties can be tailored by modifying the molecular structure, as demonstrated in studies on the self-assembly of block copolymers in water, which associate into particles with specific hydrodynamic radii based on their molecular weight and architecture (Obeid & Scholz, 2011).
Scientific Research Applications
It is used for studying the structure and reactions of thiazolino[3,2a]pyrimidine carbinolamine (Campaigne et al., 1981).
It plays a role in studying the mechanism of the Hammick cyclization reaction (Bohn et al., 1994).
Ethyl 3-aminopicolinate is involved in the synthesis of N-(2-pyridyl)cyanoacetamides and their isomeric N-(2-pyridyl)cyanoacetamids (Dorokhov et al., 1990).
It is used in synthesizing substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate (Bujok et al., 2010).
It acts as a novel human MCH receptor 1 antagonist, influencing food intake in diet-induced obesity rats (Kasai et al., 2012).
It increases gluconeogenic substrate supply from peripheral tissues and inhibits phosphoenolpyruvate carboxykinase in hepatocytes (Chen & Lardy, 1984).
Ethyl 3-aminopicolinate stimulates glutamine removal and formation of various compounds in isolated dog kidney tubules (Durozard & Baverel, 1983).
It has demonstrated antioxidant and anti-inflammatory properties (Chakraborty & Joy, 2019).
Ethyl 3-aminopicolinate has been used as a matrix for matrix-assisted laser desorption/ionization of DNA and protein (Taranenko et al., 1994).
It is also noted for its potential antibacterial and antifungal activities (Desai et al., 2007).
Safety And Hazards
The safety information available indicates that Ethyl 3-aminopicolinate has some hazards associated with it. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
ethyl 3-aminopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDRDUIRSZRBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340482 | |
Record name | Ethyl 3-aminopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminopicolinate | |
CAS RN |
27507-15-9 | |
Record name | Ethyl 3-aminopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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